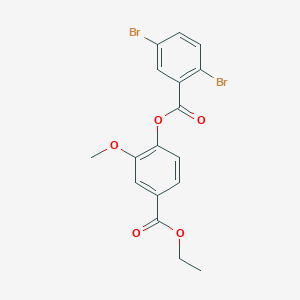![molecular formula C14H19NO4 B309502 Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate](/img/structure/B309502.png)
Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate, also known as MEHBA, is a synthetic compound that belongs to the class of esters. MEHBA has been widely studied for its potential use in scientific research due to its unique properties, including its ability to act as a bioactive agent. In
Mecanismo De Acción
The mechanism of action of Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. Additionally, this compound has been found to increase the activity of the antioxidant enzymes superoxide dismutase and catalase, which protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. Additionally, this compound has been found to increase the activity of antioxidant enzymes, which protect against oxidative stress. In vivo studies have shown that this compound has anti-inflammatory and antioxidant effects in animal models of inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate in lab experiments is its ability to act as a bioactive agent. This compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a valuable tool for studying these processes in vitro and in vivo. Additionally, this compound is relatively easy to synthesize and is stable under a variety of conditions.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This compound is more soluble in organic solvents, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for the study of Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate. One potential direction is the development of this compound-based therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound may have potential as an anti-cancer agent, and further studies are needed to explore this possibility. Furthermore, the mechanism of action of this compound is not yet fully understood, and further studies are needed to elucidate its biochemical and physiological effects.
Métodos De Síntesis
Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate can be synthesized using a variety of methods, including esterification, amidation, and hydrolysis. One of the most common methods for synthesizing this compound is through the reaction of 5-hydroxy-2-aminobenzoic acid with 2-ethylbutyric anhydride in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 177-179°C.
Aplicaciones Científicas De Investigación
Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate has been studied for its potential use in a variety of scientific research applications, including as an anti-inflammatory agent, antioxidant, and anti-cancer agent. This compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to possess antioxidant properties that protect against oxidative stress and cell damage. Furthermore, this compound has been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
methyl 5-(2-ethylbutanoylamino)-2-hydroxybenzoate |
InChI |
InChI=1S/C14H19NO4/c1-4-9(5-2)13(17)15-10-6-7-12(16)11(8-10)14(18)19-3/h6-9,16H,4-5H2,1-3H3,(H,15,17) |
Clave InChI |
QHSARHGQGKZPJI-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)O)C(=O)OC |
SMILES canónico |
CCC(CC)C(=O)NC1=CC(=C(C=C1)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309419.png)

![N-(3-methylphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309422.png)
![4-chloro-3-[(1-naphthylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309423.png)
![N-(4-methoxyphenyl)-3-[(3-methylbutanoyl)amino]benzamide](/img/structure/B309424.png)
![4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B309428.png)
![Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate](/img/structure/B309429.png)
![Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate](/img/structure/B309431.png)
![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309432.png)
![Ethyl 5-[(2-ethoxybenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309433.png)
![Ethyl 4-[(2-ethoxybenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309435.png)
![N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B309436.png)
![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-phenylbenzamide](/img/structure/B309438.png)
![2-ethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B309440.png)